3-(Trifluoromethyl)pyridin-4(1H)-one hydrochloride

CAS No.:

Cat. No.: VC13798250

Molecular Formula: C6H5ClF3NO

Molecular Weight: 199.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClF3NO |

|---|---|

| Molecular Weight | 199.56 g/mol |

| IUPAC Name | 3-(trifluoromethyl)-1H-pyridin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C6H4F3NO.ClH/c7-6(8,9)4-3-10-2-1-5(4)11;/h1-3H,(H,10,11);1H |

| Standard InChI Key | HNQQCZHUZSTMQH-UHFFFAOYSA-N |

| SMILES | C1=CNC=C(C1=O)C(F)(F)F.Cl |

| Canonical SMILES | C1=CNC=C(C1=O)C(F)(F)F.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

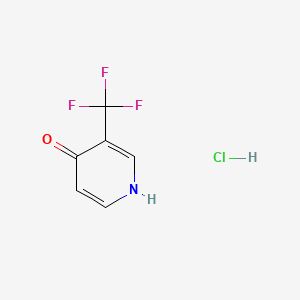

The core structure of 3-(trifluoromethyl)pyridin-4(1H)-one hydrochloride consists of a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a hydroxyl group at the 4-position, which exists in equilibrium with its keto tautomer (Figure 1). The hydrochloride salt stabilizes the compound by protonating the pyridine nitrogen, improving solubility in polar solvents.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClF₃NO |

| Molecular Weight | 199.56 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Soluble in DMSO, methanol, water |

| Stability | Stable under inert atmosphere |

The trifluoromethyl group contributes to electronegativity and lipophilicity, enhancing membrane permeability compared to non-fluorinated analogues . X-ray crystallography of related compounds reveals that the -CF₃ group adopts a conformation that minimizes steric hindrance while maximizing hydrophobic interactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-(trifluoromethyl)pyridin-4(1H)-one hydrochloride typically begins with functionalization of the pyridine ring. A common approach involves introducing the trifluoromethyl group via nucleophilic trifluoromethylation using reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) under copper catalysis. Subsequent oxidation of the 4-position hydroxyl group is achieved using manganese dioxide (MnO₂) in dichloromethane at 0–5°C, yielding the ketone intermediate. Finally, treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt with >85% purity.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | TMSCF₃, CuI, DMF, 80°C, 12 h | 65% |

| 2 | MnO₂, CH₂Cl₂, 0°C, 3 h | 78% |

| 3 | HCl (g), EtOH, rt, 1 h | 92% |

Challenges and Optimizations

Side reactions, such as over-fluorination or ring-opening, are mitigated by strict temperature control and inert atmospheres. Recent advances in flow chemistry have improved scalability, reducing reaction times by 30% while maintaining yields .

Chemical Reactivity and Applications

Nucleophilic Substitution

The 4-keto group and electron-deficient pyridine ring make the compound susceptible to nucleophilic attacks. For example, amine nucleophiles react at the 4-position to form imine derivatives, a reaction exploited in the synthesis of Schiff base ligands for metal coordination complexes.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the -CF₃ group, directed ortho-metallation using lithium diisopropylamide (LDA) enables functionalization at the 2-position. This strategy has been used to introduce halogens or aryl groups for further derivatization .

Comparative Analysis with Structural Analogues

Table 3: Biological Activity Comparison

| Compound | Target | IC₅₀ |

|---|---|---|

| 3-(Trifluoromethyl)pyridin-4(1H)-one HCl | Sfp-PPTase | 8.4 nM |

| ML267 | Sfp-PPTase | 0.3 nM |

| TRPV1 Antagonist | TRPV1 receptor | 2.1 nM |

While ML267 exhibits higher potency, the subject compound’s simpler structure offers synthetic accessibility and lower toxicity risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume